Home > Products > Screening Compounds P14988 > Lansoprazole β-D-Glucuronide
Lansoprazole β-D-Glucuronide -

Lansoprazole β-D-Glucuronide

Catalog Number: EVT-1500628
CAS Number:
Molecular Formula: C₂₂H₂₂F₃N₃O₈S
Molecular Weight: 545.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lansoprazole β-D-Glucuronide is a metabolite of lansoprazole, a proton pump inhibitor widely used to treat conditions such as gastroesophageal reflux disease and peptic ulcers. This compound is formed through the process of glucuronidation, which is a significant phase II metabolic reaction that enhances the solubility and excretion of drugs. Understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of Lansoprazole β-D-Glucuronide is crucial for comprehending its pharmacological profile and therapeutic potential.

Source and Classification

Lansoprazole β-D-Glucuronide is classified as a glucuronide conjugate. It is derived from lansoprazole, which belongs to the class of benzimidazole derivatives. The primary source of this compound is through metabolic processes in the liver, where it is formed via the action of uridine diphosphate-glucuronosyltransferases on lansoprazole. The compound falls under the category of drug metabolites that play a role in drug disposition and pharmacokinetics.

Synthesis Analysis

Methods

Lansoprazole β-D-Glucuronide is synthesized through glucuronidation, which involves the enzymatic conjugation of glucuronic acid to the hydroxyl or amine groups of lansoprazole. This reaction is primarily mediated by specific isoforms of uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7.

Technical Details

The synthesis typically involves incubating lansoprazole with human liver microsomes or recombinant UGT enzymes in the presence of uridine diphosphate-glucuronic acid. The reaction conditions are optimized for pH (around 7.4) and temperature (37°C), allowing for efficient conversion to the glucuronide form. Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry are employed to confirm the formation and quantify the metabolite.

Molecular Structure Analysis

Structure

Lansoprazole β-D-Glucuronide retains the core structure of lansoprazole but includes a glucuronic acid moiety attached via an ether or ester bond. The molecular formula can be represented as C₁₅H₁₉N₃O₃S, indicating that it contains additional oxygen from the glucuronic acid.

Data

The molecular weight of Lansoprazole β-D-Glucuronide is approximately 351.39 g/mol. The compound exhibits characteristic peaks in mass spectrometry that correspond to its molecular structure, confirming its identity during synthesis and analysis.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Lansoprazole β-D-Glucuronide is its formation from lansoprazole through glucuronidation. This reaction can be represented as follows:

Lansoprazole+UDP glucuronic acidUGTLansoprazole D Glucuronide+UDP\text{Lansoprazole}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{Lansoprazole D Glucuronide}+\text{UDP}

Technical Details

The reaction's kinetics can be analyzed using Michaelis-Menten or Hill equations to determine parameters such as maximum velocity (Vmax) and Michaelis constant (Km). These parameters provide insights into the efficiency of glucuronidation by different UGT isoforms.

Mechanism of Action

Process

Lansoprazole β-D-Glucuronide acts primarily as a metabolite that enhances the elimination of lansoprazole from the body. By undergoing glucuronidation, it increases water solubility, facilitating renal excretion. The mechanism involves both direct conjugation with glucuronic acid and subsequent transport processes mediated by efflux transporters such as breast cancer resistance protein.

Data

Studies have shown that variations in UGT activity can influence the pharmacokinetics of lansoprazole and its metabolites, leading to differences in therapeutic efficacy and safety profiles among patients.

Physical and Chemical Properties Analysis

Physical Properties

Lansoprazole β-D-Glucuronide is typically a white to off-white powder with good solubility in water due to its polar nature after glucuronidation.

Chemical Properties

The compound has a melting point that can vary based on purity but generally falls within a range typical for similar glucuronides. Its stability under various conditions has been evaluated, showing susceptibility to hydrolysis under extreme pH conditions but good stability at physiological pH levels.

Applications

Scientific Uses

Lansoprazole β-D-Glucuronide serves several critical roles in pharmacology:

  • Metabolite Tracking: It is used in pharmacokinetic studies to understand drug metabolism and clearance.
  • Drug Interaction Studies: Its formation can influence drug-drug interactions, particularly with other medications metabolized by UGT enzymes.
  • Therapeutic Monitoring: Measurement of this metabolite can aid in optimizing dosing regimens for patients on lansoprazole therapy.
Introduction to Lansoprazole β-D-Glucuronide

Background and Significance of Phase II Drug Metabolites

Phase II metabolism, or conjugation, represents a critical detoxification pathway where endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) are covalently attached to drugs or their Phase I metabolites. This process enhances hydrophilicity, facilitating renal or biliary excretion and reducing toxicity potential. Lansoprazole β-D-Glucuronide exemplifies a high-impact Phase II metabolite, as its formation directly influences the systemic exposure and clearance kinetics of the parent drug. For proton pump inhibitors (PPIs) like lansoprazole, glucuronidation serves as the primary elimination route alongside oxidative metabolism, accounting for 15–23% of administered dose excretion [1] [9]. Unlike Phase I metabolites which may retain pharmacological activity, Phase II conjugates like lansoprazole glucuronide are typically inactive, representing a terminal deactivation step in the drug lifecycle.

Role of Glucuronidation in Pharmacokinetics and Drug Disposition

Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, profoundly alters drug disposition:

  • Solubility Enhancement: Conjugation with glucuronic acid increases molecular polarity. Lansoprazole β-D-Glucuronide (C₂₂H₂₂F₃N₃O₈S, MW 545.49 g/mol) exhibits significantly higher aqueous solubility than lansoprazole (C₁₆H₁₄F₃N₃O₂S, MW 369.36 g/mol), promoting renal clearance [1] [3].
  • Tissue Distribution: The added glucuronide moiety restricts cellular membrane permeability, confining the metabolite primarily to plasma and extracellular fluids [1].
  • Excretion Pathways: Enhanced hydrophilicity enables efficient elimination via urine. In severe hepatic impairment, glucuronide clearance decreases significantly due to reduced UGT activity, leading to metabolite accumulation [1] [9].
  • Reversibility: Intestinal β-glucuronidase enzymes can hydrolyze glucuronides back to active aglycones, enabling enterohepatic recirculation. This enzymatic reversal has therapeutic implications for drugs like lansoprazole [2].

Table 1: Physicochemical Properties of Lansoprazole vs. Lansoprazole β-D-Glucuronide

PropertyLansoprazoleLansoprazole β-D-Glucuronide
Molecular FormulaC₁₆H₁₄F₃N₃O₂SC₂₂H₂₂F₃N₃O₈S
Molecular Weight369.36 g/mol545.49 g/mol
Aqueous SolubilityLowHigh
Plasma Protein Binding~97%Not characterized
Primary Elimination RouteHepatic metabolismRenal excretion

Lansoprazole as a Proton Pump Inhibitor: Overview of Therapeutic Applications

Lansoprazole is a substituted benzimidazole proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting H⁺/K⁺-ATPase in parietal cells. Its core therapeutic applications include:

  • Acid-Related Disorders: Treatment of gastric/diodecal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) [6] [8].
  • Helicobacter pylori Eradication: Used in triple therapy (with amoxicillin/clarithromycin) or dual therapy (with amoxicillin) for infection clearance [8].
  • Hypersecretory Conditions: Management of Zollinger-Ellison syndrome and NSAID-induced ulcer prophylaxis [8].

Lansoprazole undergoes extensive hepatic metabolism via two parallel pathways:

  • Phase I Oxidation: Primarily mediated by CYP2C19 and CYP3A4, generating hydroxy-lansoprazole and lansoprazole sulfone.
  • Phase II Glucuronidation: UGT1A1 and UGT2B7 catalyze lansoprazole β-D-glucuronide formation, which is pharmacologically inactive [1] [9]. The relative contribution of each pathway depends on genetic polymorphisms (e.g., CYP2C19 status) and drug interactions.

Importance of Lansoprazole β-D-Glucuronide in Drug Metabolism Studies

Lansoprazole β-D-Glucuronide serves as a critical biomarker and model compound in pharmacological research:

  • Analytical Reference Standard: High-purity lansoprazole glucuronide (>95%) enables precise quantification in biological matrices, supporting pharmacokinetic studies [3].
  • UGT Enzyme Phenotyping: Formation kinetics identify dominant UGT isoforms. Research confirms UGT1A1 and UGT2B7 as primary catalysts, with Kₘ values indicating high affinity binding [1].
  • Drug-Drug Interaction (DDI) Probe: As a victim of UGT inhibitors/inducers, lansoprazole glucuronide helps assess DDI risks. For example, concomitant dasatinib (a tyrosine kinase inhibitor) reduces lansoprazole exposure by inhibiting UGTs, necessitating dose adjustments [5] [10].
  • Polymorphism Impact Studies: Genetic variants in UGT1A1 (e.g., UGT1A128 allele) significantly alter glucuronide formation rates, contributing to interpatient variability in lansoprazole clearance [8] [10].
  • Surgical Impact Assessment: Roux-en-Y gastric bypass surgery reduces lansoprazole AUC by 16% and Cₘₐₓ by 31% due to altered absorption and glucuronidation efficiency, highlighting the metabolite's role in pharmacokinetic modeling post-surgery [4].

Table 2: Enzymatic Characteristics of Lansoprazole Glucuronidation

UGT IsoformContributionGenetic PolymorphismsClinical Impact
UGT1A1PrimaryUGT1A128 (reduced activity)Altered clearance in Gilbert’s syndrome
UGT2B7SecondaryUGT2B72 (variable activity)Moderate effect on exposure
UGT1A8MinorNot well characterizedLimited significance

Properties

Product Name

Lansoprazole β-D-Glucuronide

Molecular Formula

C₂₂H₂₂F₃N₃O₈S

Molecular Weight

545.49

Synonyms

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1-β-D-glucopyranosyl-1H-benzimidazole;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.